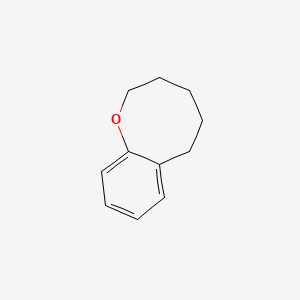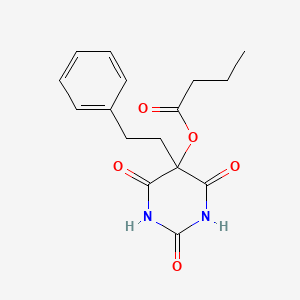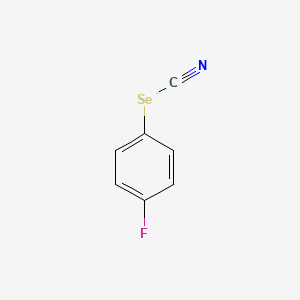
4-Fluorophenyl selenocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorophenyl selenocyanate is an organoselenium compound characterized by the presence of a fluorine atom on the phenyl ring and a selenocyanate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl selenocyanate typically involves the reaction of 4-fluorophenyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
4-Fluorophenyl halide+KSeCN→4-Fluorophenyl selenocyanate+KHalide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds.
化学反应分析
Types of Reactions: 4-Fluorophenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted by nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenols or diselenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 4-fluorophenyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the selective killing of cancer cells, making it a potential anticancer agent . Additionally, the compound can modulate the activity of various redox-sensitive enzymes and proteins, further contributing to its biological effects.
相似化合物的比较
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison: 4-Fluorophenyl selenocyanate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to benzyl selenocyanate and p-xylene selenocyanate, the fluorine atom can enhance the compound’s lipophilicity and potentially improve its cellular uptake. The presence of the fluorine atom also makes it distinct from other aminophenyl selenocyanates, which may have different electronic and steric properties .
属性
CAS 编号 |
50983-89-6 |
|---|---|
分子式 |
C7H4FNSe |
分子量 |
200.08 g/mol |
IUPAC 名称 |
(4-fluorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4FNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
InChI 键 |
KYMXLHXJFZCFCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)[Se]C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
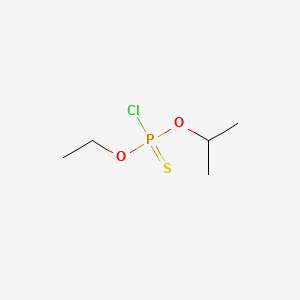
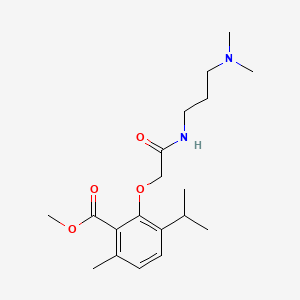
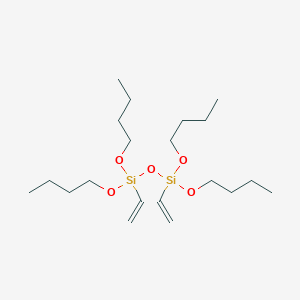
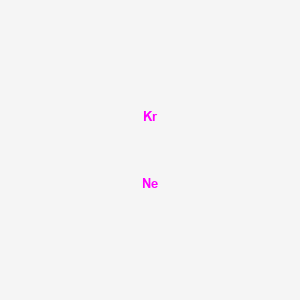

![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
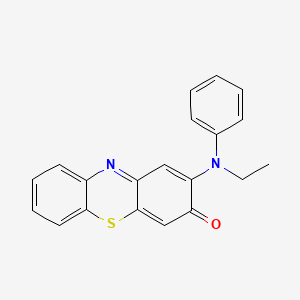
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

